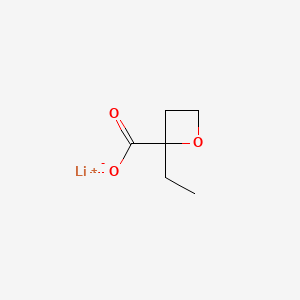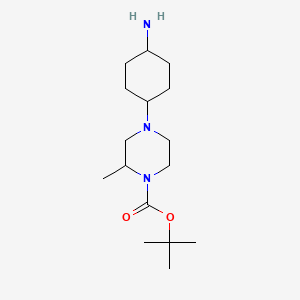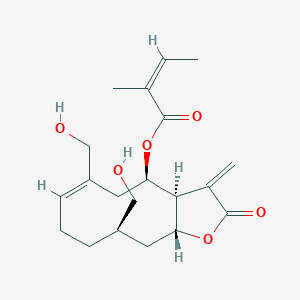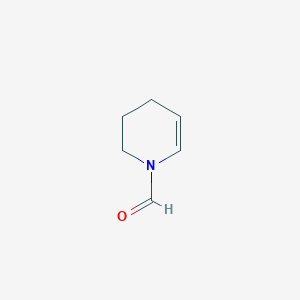
3,4-dihydro-2H-pyridine-1-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3,4-Dihydro-2H-pyridine-1-carbaldehyde is an organic compound characterized by a pyridine ring that is partially saturated, with an aldehyde functional group attached to the nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,4-dihydro-2H-pyridine-1-carbaldehyde typically involves the reduction of pyridine derivatives. One common method is the catalytic hydrogenation of pyridine-1-carbaldehyde using a palladium catalyst under hydrogen gas. This reaction is carried out under mild conditions, typically at room temperature and atmospheric pressure, to selectively reduce the pyridine ring while preserving the aldehyde group.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions,
Properties
CAS No. |
61157-70-8 |
|---|---|
Molecular Formula |
C6H9NO |
Molecular Weight |
111.14 g/mol |
IUPAC Name |
3,4-dihydro-2H-pyridine-1-carbaldehyde |
InChI |
InChI=1S/C6H9NO/c8-6-7-4-2-1-3-5-7/h2,4,6H,1,3,5H2 |
InChI Key |
IMUULUQUUGIQCO-UHFFFAOYSA-N |
Canonical SMILES |
C1CC=CN(C1)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


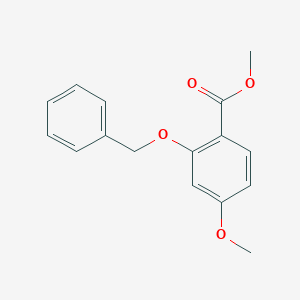
![cis-5-Benzyl-3a,6a-dimethyl-2,3-dihydro-1H-pyrrolo[3,4-c]pyrrole-4,6-dione](/img/structure/B15361202.png)
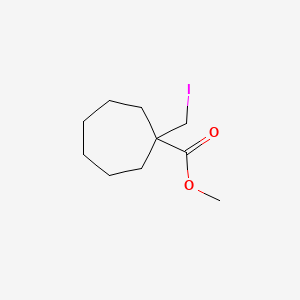

![(2R)-6-nitro-2-phenyl-2,3-dihydroimidazo[1,2-a]pyridine](/img/structure/B15361213.png)
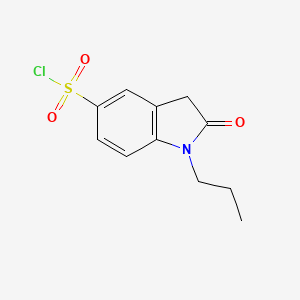
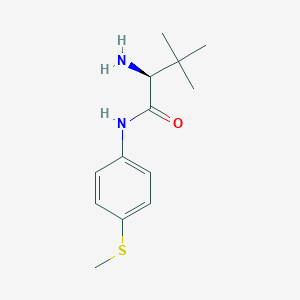
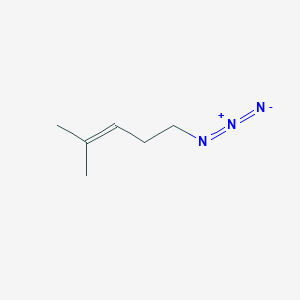

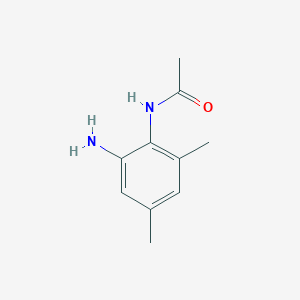
![Ethanone, 1-[2'-(trifluoromethyl)[1,1'-biphenyl]-4-yl]-](/img/structure/B15361261.png)
